4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (ionic, covalent, etc.), and any interesting features of its structure.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its behavior in different conditions (e.g., heat, cold, presence of certain substances), and what products are formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Metabolism and Derivative Synthesis
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide is related to compounds studied for their metabolism properties. For instance, ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a similar compound, has been studied for its metabolism in mice, leading to hydroxylated and methoxy derivatives. These derivatives are considered to be 4-(substituted)phenyl compounds, with different isomers exhibiting varying biological activities (Temple & Rener, 1992).
Antimicrobial Activity
Research on derivatives of similar compounds has shown potential in antimicrobial applications. For example, a study on Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds revealed the synthesis of certain compounds with significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antifungal and Antibacterial Activities
Compounds with structural similarities have also been reported to possess antifungal and antibacterial activities. A study on novel heterocyclic compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid showed antimicrobial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Sayed et al., 2003).
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activities, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, has been explored. These compounds were synthesized from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. Studies like this provide insights into the synthesis methods and potential applications of compounds related to 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide (Koza et al., 2013).
Antinociceptive Activity
Related compounds have been studied for their antinociceptive (pain-relieving) properties. A study involving derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide demonstrated significant antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as imidazopyridazinone derivatives with expected biological activity, has been a subject of study. These derivatives were synthesized through a series of reactions, starting with 4-anthracen-9-yl-4-oxo-but-2-enoic acid, and showed antibacterial activity (Abubshait, 2007).
Safety And Hazards
This involves understanding any risks associated with handling or using the compound. This could include toxicity, flammability, environmental impact, etc.
Future Directions
This involves speculating on potential future research directions. This could be based on current limitations, unanswered questions, or potential applications of the compound.
Please consult with a professional chemist or a reliable source for accurate information.
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-27-16-8-6-15(7-9-16)17-10-11-19(26)24(23-17)12-4-5-18(25)22-20-21-14(2)13-28-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWDVHLYEXACCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide |
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